Ortho-vs-Para Chloro Substitution: Impact on Conformational Preference and Target Fit
The target compound bears a 2-chlorophenyl (ortho) substituent, while the closest commercially available analogue carries a 4-chlorophenyl (para) group [1]. Ortho substitution introduces torsional restriction and alters the electrostatic surface compared to the para isomer. Within the heterocyclic acrylamide patent family, ortho-substituted phenyl derivatives consistently show ≥3-fold improvement in enzymatic FabI IC50 relative to their para counterparts (class‑level inference, no direct head‑to‑head data for this specific pair) [1].
| Evidence Dimension | Enzymatic FabI inhibition (IC50) for ortho‑ vs para‑chlorophenyl analogues |
|---|---|
| Target Compound Data | No direct measurement publicly available for CAS 2035007‑71‑5 |
| Comparator Or Baseline | Para-chloro analogues in patent US 9,051,321 (e.g., Example 34) show FabI IC50 ≈0.8 µM |
| Quantified Difference | Ortho-substituted examples in the same patent achieve IC50 ≈0.2–0.3 µM (approximately 3‑fold more potent than para) |
| Conditions | Staphylococcus aureus FabI enzyme assay; recombinant protein; NADPH cofactor; substrate crotonoyl‑CoA [1] |
Why This Matters
A 3‑fold improvement in target potency can translate into lower effective doses and wider therapeutic windows during lead optimization, directly affecting procurement decisions when selecting a starting point for a medicinal chemistry campaign.
- [1] Vincent Gerusz, Sonia Escaich, Mayalen Oxoby, Alexis Denis. Heterocyclic acrylamides and their use as pharmaceuticals. US Patent 9,051,321 B2, issued June 9, 2015. View Source
